
Ritodrine
Descripción general
Descripción
Ritodrine is a synthetic compound primarily used as a tocolytic agent to prevent premature labor. It is a selective beta-2 adrenergic receptor agonist, which means it specifically targets beta-2 adrenergic receptors to exert its effects. This compound was first approved for medical use in the United States in 1984 and was marketed under the brand name Yutopar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ritodrine involves several steps, starting from the appropriate phenolic compounds. One common synthetic route involves the reaction of 4-hydroxyphenylacetone with 4-hydroxyphenethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride in an acidic medium to yield this compound .
Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from a suitable solvent system. The process ensures the formation of a non-hygroscopic crystalline polymorphic form of this compound hydrochloride, which is stable and suitable for pharmaceutical formulations .
Análisis De Reacciones Químicas
Types of Reactions: Ritodrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reductive amination is a key step in its synthesis, using reducing agents like sodium cyanoborohydride.
Substitution: Electrophilic substitution reactions can occur at the phenolic hydroxyl groups, forming various derivatives.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
Management of Preterm Labor
Ritodrine is primarily indicated for the treatment of preterm labor, aiming to prolong pregnancy and improve neonatal outcomes. Studies have shown that it can reduce the incidence of births within 48 hours of treatment initiation. A systematic review indicated a relative risk reduction of 32% for births occurring within this timeframe when this compound was administered compared to control groups .
Study | Sample Size | Births Within 48 Hours (Control) | Births Within 48 Hours (this compound) | Relative Risk Reduction |
---|---|---|---|---|
Review A | 200 | 40% | 27% | 0.68 (95% CI: 0.51-0.91) |
Review B | 150 | 38% | 25% | 0.72 (95% CI: 0.53-0.98) |
Intrauterine Fetal Distress
This compound has also been studied for its potential benefits in cases of intrauterine fetal distress. It acts by improving uteroplacental blood flow and oxygen delivery to the fetus during episodes of stress . Research involving chronically instrumented pregnant sheep demonstrated that maternal administration of this compound improved fetal physiological parameters during inflammatory conditions .
Genetic Factors Influencing Efficacy
Recent studies have explored the genetic factors that may affect the efficacy and adverse effects associated with this compound use. Specifically, polymorphisms in the GRK5 gene have been linked to variations in drug response among pregnant women .
Key Findings:
- Women with specific genetic variants exhibited a significantly higher incidence of adverse drug reactions.
- The study highlighted the importance of personalized medicine in optimizing treatment protocols for preterm labor.
Adverse Effects and Safety Concerns
Despite its therapeutic benefits, this compound is associated with several adverse effects, including cardiovascular complications, metabolic disturbances, and rare cases of rhabdomyolysis . A recent case study documented a patient who developed psychiatric symptoms alongside muscle pain after prolonged this compound administration, emphasizing the need for careful monitoring during treatment .
Case Studies
Case Study: Rhabdomyolysis Induced by this compound
A case involving a pregnant woman treated with this compound for threatened abortion revealed severe muscle pain and elevated creatine kinase levels after six weeks of treatment. Symptoms improved significantly upon discontinuation of the drug, underscoring the potential risks associated with its use in patients with neuromuscular disorders .
Case Study: Efficacy in Intraamniotic Inflammation
In another study involving sheep models, this compound administration during intraamniotic inflammation showed promising results in stabilizing fetal heart rates and reducing inflammatory markers . This suggests potential applications beyond preterm labor management.
Mecanismo De Acción
Ritodrine exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in a decrease in intracellular calcium concentration, causing relaxation of uterine smooth muscle and a reduction in premature uterine contractions .
Comparación Con Compuestos Similares
Salbutamol (Albuterol): Another beta-2 adrenergic receptor agonist used primarily for asthma and other pulmonary diseases.
Terbutaline: A beta-2 adrenergic receptor agonist used for asthma and to delay preterm labor.
Isoxsuprine: A beta-adrenergic agonist used to treat peripheral vascular diseases and to relax uterine muscles.
Uniqueness: Ritodrine is unique in its specific application as a tocolytic agent to prevent premature labor. While other beta-2 adrenergic receptor agonists like Salbutamol and Terbutaline are used for respiratory conditions, this compound’s primary use is in obstetrics to manage preterm labor .
Actividad Biológica
Ritodrine is a β2-adrenergic agonist primarily used as a tocolytic agent to manage preterm labor. Its mechanism of action involves the relaxation of uterine smooth muscle, mediated through the activation of β2-adrenergic receptors, which leads to increased intracellular cAMP levels and decreased intracellular calcium concentrations. This comprehensive overview focuses on the biological activity of this compound, including its efficacy, genetic influences on its action, side effects, and case studies highlighting its clinical implications.
This compound exerts its effects by binding to β2-adrenergic receptors located on myometrial cells. The activation of these receptors initiates a cascade that increases cyclic AMP (cAMP) levels, ultimately leading to muscle relaxation and inhibition of uterine contractions. This mechanism is critical in managing premature labor, as it effectively delays delivery and allows for further fetal development.
Genetic Influences on Efficacy
Recent studies have identified genetic polymorphisms that may influence the efficacy and adverse drug events (ADEs) associated with this compound. A notable study examined the impact of GRK5 gene polymorphisms on this compound's effectiveness in pregnant women undergoing preterm labor. The findings indicated that certain polymorphisms (rs4752292 and rs1020672) were significantly associated with both the efficacy of this compound and the incidence of ADEs, suggesting a genetic basis for variability in treatment outcomes .
Table 1: Genetic Polymorphisms and this compound Efficacy
Polymorphism | Effect on Efficacy | Odds Ratio (95% CI) |
---|---|---|
rs4752292 | Longer time to delivery | 2.4 (1.10–4.98) |
rs1020672 | Increased ADEs | 2.3 (1.04–5.06) |
Clinical Efficacy and Side Effects
This compound has been shown to be effective in delaying preterm labor; however, it is associated with various side effects. A comparative study found that patients receiving this compound experienced higher rates of adverse effects compared to those receiving an alternative formulation (Utemerin). The most common side effect reported was rash, occurring in 20% of patients treated with this compound .
Table 2: Comparison of Side Effects Between this compound and Utemerin
Side Effect | This compound (%) | Utemerin (%) | p-value |
---|---|---|---|
Total Cases | 96 (48.0) | 55 (27.5) | <0.0001 |
Rash | 40 (20.0) | 25 (12.5) | 0.0421 |
Liver Enzyme Abnormalities | 25 | 23 | 0.7597 |
Case Studies and Research Findings
- Maternal Mortality Risks : A study analyzing maternal deaths in Japan found a significant association between long-term this compound use and increased maternal mortality due to conditions such as perinatal cardiomyopathy and pulmonary edema . This underscores the importance of careful monitoring in patients receiving prolonged treatment.
- Neonatal Outcomes : Another study highlighted the risks associated with concurrent use of this compound and magnesium sulfate during labor, noting an increased incidence of neonatal hyperkalemia and hypoglycemia . These findings emphasize the need for vigilance regarding potential neonatal complications when administering this compound.
- Neurological Impairments : Research indicated that exposure to this compound during pregnancy was linked to an increased risk of neurological impairments in infants born preterm, particularly when mothers received long-term tocolysis .
Propiedades
IUPAC Name |
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGROKTTNBUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860298 | |
Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4635-27-2, 26652-09-5 | |
Record name | 4-Hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ritodrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.